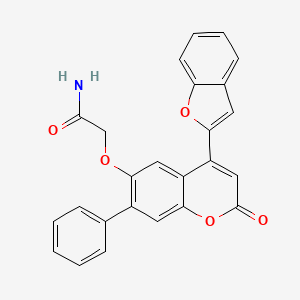

2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide

Description

2-((4-(Benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide is a synthetic heterocyclic compound featuring a coumarin (2H-chromen-2-one) core substituted with a benzofuran-2-yl group at position 4, a phenyl group at position 7, and an acetamide-linked ethoxy moiety at position 6 (Figure 1). Coumarin derivatives are widely studied for their optical properties, biological activities, and applications in materials science. Structural elucidation of such compounds typically employs X-ray crystallography, often refined using programs like SHELXL .

Properties

IUPAC Name |

2-[4-(1-benzofuran-2-yl)-2-oxo-7-phenylchromen-6-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H17NO5/c26-24(27)14-29-21-12-18-19(22-10-16-8-4-5-9-20(16)30-22)13-25(28)31-23(18)11-17(21)15-6-2-1-3-7-15/h1-13H,14H2,(H2,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEVPKUKJUDGYQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C3C(=CC(=O)OC3=C2)C4=CC5=CC=CC=C5O4)OCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide typically involves multi-step organic reactions. One common approach is to start with the synthesis of the benzofuran and chromenone intermediates, followed by their coupling and subsequent functionalization to introduce the acetamide group. Key steps may include:

Formation of Benzofuran: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.

Synthesis of Chromenone: This involves the condensation of salicylaldehyde with phenylacetic acid derivatives.

Coupling Reaction: The benzofuran and chromenone intermediates are coupled using appropriate reagents and catalysts.

Introduction of Acetamide Group: This is typically done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with benzofuran and chromene moieties exhibit significant anticancer properties. For instance, studies have shown that benzofuran derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival . The specific compound has been evaluated for its anticancer activity against various cancer cell lines, demonstrating promising results.

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Enzymes such as acetylcholinesterase and α-glucosidase are critical targets in the treatment of Alzheimer's disease and diabetes, respectively. In vitro studies have reported that similar compounds exhibit substantial inhibitory effects on these enzymes, suggesting that 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide may possess similar activities .

Antimicrobial Properties

In addition to anticancer and enzyme inhibition activities, there is evidence supporting the antimicrobial effects of benzofuran derivatives. Compounds with structural similarities have shown effectiveness against a range of bacterial and fungal pathogens, making them candidates for further development as antimicrobial agents .

Anticancer Screening

A notable study involved the screening of a series of benzofuran derivatives, including those structurally related to 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide, by the National Cancer Institute (NCI). The results indicated significant cytotoxicity against several cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics .

Enzyme Inhibition Studies

In silico studies coupled with enzyme inhibition assays have been employed to evaluate the potential of this compound as a therapeutic agent for conditions like diabetes and Alzheimer's disease. Molecular docking studies have revealed favorable binding interactions with target enzymes, supporting the hypothesis that these compounds could serve as effective inhibitors .

Mechanism of Action

The mechanism of action of 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide involves its interaction with specific molecular targets and pathways. The benzofuran and chromenone moieties are known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs include derivatives with modifications to the coumarin/benzofuran core, substituent positions, and functional groups. Key comparisons are outlined below:

Coumarin-Based Analogues

- Compound: 2-[(3-Benzyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-[2-(4a-hydroxyoctahydro-2(1H)-isoquinolinyl)-2-oxoethyl]acetamide Core: Coumarin with 3-benzyl, 4-methyl substituents. Functional Groups: Complex amide side chain with a hydroxylated isoquinoline moiety. Comparison: The compound has a bulkier, more polar side chain due to the isoquinoline group, increasing hydrogen-bond donors/acceptors. This contrasts with the target compound’s benzofuran-2-yl group, which enhances π-π interactions.

Benzofuran-Based Analogues

- Compound: Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate Core: Benzofuran with a 4-tert-butylphenylmethylidene substituent. Functional Groups: Ester (methyl acetate) instead of acetamide. The tert-butyl group increases lipophilicity (XLogP3 = 5.2 ), whereas the target compound’s phenyl and benzofuran groups may lower logP slightly.

Physicochemical Properties

A comparative analysis of key properties is summarized in Table 1.

Table 1 : Physicochemical Comparison of Target Compound and Analogues

Notes:

Biological Activity

The compound 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide is a hybrid molecule that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to summarize the synthesis, biological activity, and relevant case studies associated with this compound, drawing from diverse sources.

Synthesis

The synthesis of 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide typically involves multi-step organic reactions. The initial steps include the formation of the benzofuran moiety followed by the introduction of the acetamide group. The final product is characterized by techniques such as NMR spectroscopy and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to or derived from 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide exhibit significant antimicrobial properties. A study reported that certain derivatives demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 0.23 to 0.70 mg/mL against various bacterial strains, including Bacillus cereus and Escherichia coli . The structure-function relationship suggests that modifications in the phenyl and benzofuran groups can enhance antimicrobial efficacy.

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. For instance, derivatives containing similar structural motifs have shown promising results in reducing cell viability in cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). One study highlighted that specific substitutions on the phenyl ring significantly enhanced anticancer activity, with some compounds reducing A549 cell viability to as low as 64% .

Case Study 1: Antimicrobial Efficacy

A recent investigation focused on a series of thiazole derivatives, which included compounds structurally related to 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide. The study found that these derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria, with MIC values supporting their potential as therapeutic agents .

Case Study 2: Anticancer Mechanisms

In another study, compounds with similar functionalities were tested for their ability to inhibit cancer cell proliferation. The results indicated that certain derivatives not only inhibited cell growth but also induced apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial disruption . These findings suggest that the incorporation of the benzofuran moiety plays a crucial role in enhancing anticancer properties.

Data Summary

| Activity Type | MIC (mg/mL) | Cell Line | Viability Reduction (%) |

|---|---|---|---|

| Antimicrobial | 0.23 - 0.70 | - | - |

| Anticancer | - | A549 | 64 |

| Anticancer | - | MCF7 | Not specified |

Q & A

Basic: What synthetic strategies are commonly employed for preparing 2-((4-(benzofuran-2-yl)-2-oxo-7-phenyl-2H-chromen-6-yl)oxy)acetamide?

Answer:

The synthesis typically involves multi-step routes:

- Step 1: Formation of the benzofuran-chromenone core via condensation or cyclization reactions. For example, coumarin derivatives are often synthesized using Pechmann or Kostanecki-Robinson reactions .

- Step 2: Introduction of the acetamide-oxy side chain. This may involve nucleophilic substitution at the 6-position of the chromenone using 2-chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 3: Purification via column chromatography or recrystallization. Yield optimization often requires adjusting solvents (e.g., ethanol/water mixtures) and temperature gradients.

Advanced: How can contradictory spectral data (e.g., NMR shifts or IR stretches) during structural characterization be resolved?

Answer:

Contradictions in spectral data may arise from tautomerism, solvent effects, or impurities. Mitigation strategies include:

- Cross-validation: Compare experimental NMR/IR with computational predictions (DFT or molecular modeling) .

- X-ray crystallography: For unambiguous confirmation, single-crystal XRD can resolve ambiguities in substituent positioning, as demonstrated in related coumarin derivatives .

- Dynamic NMR studies: To detect rotational barriers or tautomeric equilibria affecting peak splitting .

Basic: What analytical techniques are critical for confirming the purity of this compound?

Answer:

- HPLC-MS: To assess purity (>95%) and detect trace impurities.

- Elemental analysis: Validate empirical formula (e.g., C, H, N content within ±0.3% of theoretical values) .

- Melting point consistency: Sharp melting points (e.g., 202–204°C for analogous compounds) indicate purity .

Advanced: What experimental design considerations are essential for evaluating this compound’s biological activity in vitro?

Answer:

- Dose-response assays: Use logarithmic concentration ranges (e.g., 1 nM–100 µM) to determine IC₅₀ values.

- Control groups: Include positive controls (e.g., known kinase inhibitors for kinase assays) and solvent controls (e.g., DMSO <0.1%) .

- Replicate variability: Triplicate measurements with statistical analysis (ANOVA or t-tests) to ensure reproducibility.

- Cell-line specificity: Test across multiple cell lines to assess selectivity, as seen in studies of structurally related chromenone derivatives .

Advanced: How can researchers address low synthetic yields in multi-step routes for this compound?

Answer:

- Catalyst optimization: Transition-metal catalysts (e.g., Pd/C for coupling reactions) can enhance efficiency .

- Protecting groups: Use tert-butyldimethylsilyl (TBS) groups to protect reactive hydroxyl sites during intermediate steps .

- Solvent screening: Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of intermediates, while microwave-assisted synthesis may reduce reaction times .

Advanced: What structural modifications could enhance the compound’s bioavailability without compromising activity?

Answer:

- Lipophilicity adjustment: Introduce methyl or fluorine substituents to modulate logP values, improving membrane permeability .

- Prodrug strategies: Convert the acetamide group to a hydrolyzable ester for enhanced absorption, followed by enzymatic activation in vivo .

- Salt formation: Use hydrochloride or sodium salts to improve aqueous solubility, as demonstrated with related chromenone derivatives .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates .

- Spill management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound’s analogs?

Answer:

- Systematic substitution: Synthesize analogs with variations in the benzofuran, phenyl, or acetamide moieties.

- Computational docking: Use AutoDock or Schrödinger Suite to predict binding affinities to target proteins (e.g., kinases or GPCRs) .

- Pharmacophore mapping: Identify critical hydrogen-bond acceptors (e.g., the chromenone carbonyl) using QSAR models .

Advanced: What techniques are recommended for studying metabolic stability in preclinical models?

Answer:

- Microsomal assays: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to calculate half-life (t₁/₂) .

- CYP450 inhibition screening: Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

- Plasma stability tests: Evaluate compound integrity in plasma at 37°C over 24 hours .

Basic: What are the key challenges in scaling up the synthesis of this compound for in vivo studies?

Answer:

- Purification bottlenecks: Replace column chromatography with recrystallization or fractional distillation for larger batches .

- Exothermic reactions: Use jacketed reactors with temperature control to manage heat generation during exothermic steps (e.g., cyclization) .

- Cost-effective intermediates: Source commercially available benzofuran or chromenone precursors to reduce synthesis time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.